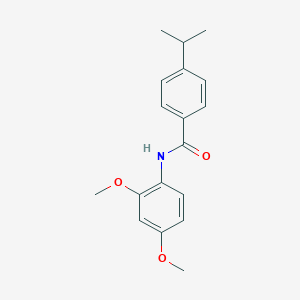
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, also known as DIMEB, is a chemical compound with potential applications in scientific research. DIMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to protect against oxidative stress and neurotoxicity, potentially through the activation of certain signaling pathways. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is also a small molecule, making it easier to study its biological activities and interactions with other molecules. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experiments or applications.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide with improved biological activities. Another area of interest is the investigation of the specific signaling pathways and enzymes targeted by N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, the potential applications of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in drug discovery and development warrant further investigation.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide involves several steps, including the preparation of a key intermediate and the subsequent coupling reaction. The key intermediate is prepared by reacting 2,4-dimethoxyaniline with isobutyryl chloride in the presence of a base. The resulting product is then coupled with 4-isopropylbenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In neuroscience, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide may serve as a lead compound for the development of new drugs with similar structures and biological activities.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-5-7-14(8-6-13)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20) |
InChIキー |
HWLNVOKTLSBKEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)